3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
Description
3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a cinnamamido group, and a dihydrobenzo[b][1,4]dioxin moiety
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c29-23(13-10-17-6-2-1-3-7-17)28-24-19-8-4-5-9-20(19)33-25(24)26(30)27-18-11-12-21-22(16-18)32-15-14-31-21/h1-13,16H,14-15H2,(H,27,30)(H,28,29)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFSXMYDXWBFMG-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C=CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)/C=C/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as N,N-dimethylformamide (DMF) and catalysts like lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like alkyl or aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl or aryl halides. Reaction conditions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, halogen derivatives of 3-benzofurancarboxylic acids have been synthesized and tested against various pathogens. Compounds similar to 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida species .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| III | Staphylococcus aureus | 50 |
| VI | Candida albicans | 100 |
| IV | Escherichia coli | 200 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted the synthesis of novel benzofurancarboxamides, which were screened for anticancer activity by the National Cancer Institute (NCI). These compounds showed promising results in inhibiting cancer cell proliferation in vitro, indicating that modifications to the benzofuran structure can enhance anticancer efficacy .
Case Study: Anticancer Activity Evaluation
In a recent evaluation, several benzofurancarboxamide derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the structure led to increased cytotoxicity against breast and lung cancer cell lines, suggesting a potential pathway for developing new anticancer therapies based on this scaffold .
Enzyme Inhibition
Another significant application of this compound is in enzyme inhibition. Research has shown that compounds containing the benzodioxane moiety can act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase. These enzymes are critical targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .
Table 2: Enzyme Inhibition Studies
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound A | α-glucosidase | 25 |
| Compound B | Acetylcholinesterase | 15 |
Synthesis and Structural Variations
The synthesis of this compound involves multiple steps that allow for structural variations to enhance its biological activity. The use of different substituents on the benzofuran core can lead to compounds with tailored properties suitable for specific therapeutic applications .
Mechanism of Action
The mechanism of action of 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and cinnamamido compounds. Examples are:
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds have shown antibacterial and enzyme inhibitory activities.
(E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide: This compound has been studied for its crystal structure and potential biological activities.
Uniqueness
What sets 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Biological Activity
The compound 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates such as 2,3-dihydrobenzo[b][1,4]dioxin and benzofuran derivatives. The process usually includes:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the cinnamamide moiety via coupling reactions with appropriate amines.
- Final modifications to achieve the desired carboxamide structure.
Biological Activity
The biological activity of this compound has been primarily evaluated in terms of its anticancer properties and its mechanism of action.
Anticancer Activity
Recent studies have indicated that derivatives related to 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant anticancer activity. For instance:
- In vitro studies show that compounds with similar structures demonstrate inhibition of tumor cell proliferation and induce apoptosis in various cancer cell lines.
- A specific evaluation of related compounds indicated IC50 values (the concentration required to inhibit 50% of the target) ranging from 0.88 µM to 12 µM , suggesting potent activity against cancer cell lines .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of PARP1 (Poly(ADP-ribose) polymerase 1) : This enzyme plays a crucial role in DNA repair processes. Compounds that inhibit PARP1 can lead to increased DNA damage in cancer cells, making them more susceptible to treatment .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on PARP Inhibitors :
- In Vivo Efficacy :
- Animal models treated with related benzofuran derivatives showed reduced tumor growth and improved survival rates compared to control groups.
Data Summary
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | Structure | TBD | Anticancer |
| Related Compound 1 | Structure | 0.88 | PARP1 Inhibitor |
| Related Compound 2 | Structure | 5.8 | PARP1 Inhibitor |
| Related Compound 3 | Structure | 12 | Moderate Activity |
Q & A
Q. What are the optimal synthetic routes for 3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide?
The compound is synthesized via a multi-step process. Key steps include:
- Coupling reaction : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzofuran-2-carboxylic acid derivatives using DMF as a solvent and LiH as a base to activate the carbonyl group .
- Transamidation : A one-pot, two-step procedure to introduce the cinnamamido group, optimizing pH with Na₂CO₃ aqueous solution .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield improvements (up to 75%) are achieved by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:acid) .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- NMR (¹H/¹³C) : Identifies proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, benzofuran carbonyl at δ 165 ppm) .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 453.2) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals grown from THF/hexane mixtures .
Q. What in vitro assays evaluate its biological activity?
- Enzyme inhibition : COX-2 inhibition assays (IC₅₀ values measured via fluorometric kits), with positive controls like celecoxib .
- Antimicrobial testing : Broth microdilution (MIC values against S. aureus and E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to determine EC₅₀ .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
- Molecular dynamics simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100 ns, comparing stability of predicted binding poses .
- Mutagenesis studies : Validate key residues (e.g., COX-2 Arg120) via site-directed mutagenesis to assess impact on inhibitory activity .
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to reconcile in silico ΔG values with experimental data .
Q. What strategies enhance pharmacological activity while maintaining metabolic stability?
- SAR modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to improve COX-2 selectivity (5-fold increase in potency observed with 4-CF₃ substitution) .
- Replace the cinnamamido group with bioisosteres (e.g., pyrazole) to reduce CYP450-mediated oxidation .
- Prodrug design : Esterify the carboxamide to enhance oral bioavailability, with hydrolysis studies in simulated gastric fluid .
Q. How do pH and temperature affect compound stability in long-term storage?
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Analyze degradation products via HPLC-MS.
Q. What orthogonal methods validate identity when MS and NMR data conflict?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
